molecular formula C25H22O6 B2996383 methyl 5-{[(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]methyl}-2-furoate CAS No. 405917-00-2

methyl 5-{[(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]methyl}-2-furoate

Cat. No.: B2996383
CAS No.: 405917-00-2
M. Wt: 418.445
InChI Key: UTFPHHWXGAOHHW-UHFFFAOYSA-N
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Description

Methyl 5-{[(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]methyl}-2-furoate is an intricate organic molecule that boasts a unique chromen-furan hybrid structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-{[(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]methyl}-2-furoate typically begins with the preparation of 2H-chromen-2-one derivatives. The initial step involves a Claisen condensation followed by a cyclization reaction to form the chromen backbone. The introduction of a phenyl group at the 4-position and a propyl group at the 6-position are critical modifications achieved through Friedel-Crafts acylation and alkylation reactions. The coupling of this chromen structure with a furan ring is accomplished via an etherification reaction using a suitable methylating agent under controlled conditions.

Industrial Production Methods: Industrial-scale production of this compound necessitates optimized reaction conditions to ensure high yields and purity. Key parameters such as reaction temperature, solvent selection, and catalyst usage are meticulously controlled. This compound’s production benefits from continuous flow chemistry techniques, which enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions it Undergoes: Methyl 5-{[(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]methyl}-2-furoate undergoes various chemical reactions, such as:

  • Oxidation: : Converts the 2H-chromen ring to an oxo group, often utilizing reagents like potassium permanganate.

  • Reduction: : Reduces the oxo group back to hydroxyl, commonly with reagents such as sodium borohydride.

  • Substitution: : Involves nucleophilic substitution reactions, where halogenating agents introduce halogen atoms into the chromen or furan ring.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate in aqueous acidic medium.

  • Reduction: : Sodium borohydride in methanol.

  • Substitution: : N-bromosuccinimide (NBS) in presence of a light catalyst.

Major Products Formed

  • Oxidation Products: : Hydroxy derivatives of the original compound.

  • Reduction Products: : Formation of alcohols from carbonyl-containing intermediates.

  • Substitution Products: : Halogenated this compound.

Scientific Research Applications

Methyl 5-{[(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]methyl}-2-furoate’s diverse structure lends itself to various scientific applications:

  • Chemistry: : Utilized as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals.

  • Biology: : Investigated for its potential as a modulator of enzyme activities and metabolic pathways.

  • Medicine: : Explored for its potential therapeutic properties, particularly as an antioxidant and anti-inflammatory agent.

  • Industry: : Employed in the development of novel materials and as a probe in analytical techniques.

Mechanism of Action

The compound exerts its effects through several molecular mechanisms:

  • Molecular Targets: : Interacts with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), inhibiting their activities.

  • Pathways Involved: : Modulates the arachidonic acid metabolic pathway, leading to reduced production of pro-inflammatory mediators.

Comparison with Similar Compounds

Methyl 5-{[(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]methyl}-2-furoate shares structural similarities with other chromen-based compounds but stands out due to its unique furan moiety.

  • Similar Compounds

    • Methyl 5-{[(2-oxo-4-phenyl-6-methyl-2H-chromen-7-yl)oxy]methyl}-2-furoate

    • Ethyl 5-{[(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]methyl}-2-furoate

    • Methyl 5-{[(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]ethyl}-2-furoate

This compound’s vast potential for diverse applications, combined with its complex synthesis and intriguing chemical behavior, make it a subject of significant scientific interest. If this whets your appetite for more, I've got a whole digital library's worth of info to draw from!

Properties

IUPAC Name

methyl 5-[(2-oxo-4-phenyl-6-propylchromen-7-yl)oxymethyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22O6/c1-3-7-17-12-20-19(16-8-5-4-6-9-16)13-24(26)31-23(20)14-22(17)29-15-18-10-11-21(30-18)25(27)28-2/h4-6,8-14H,3,7,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTFPHHWXGAOHHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC2=C(C=C1OCC3=CC=C(O3)C(=O)OC)OC(=O)C=C2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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